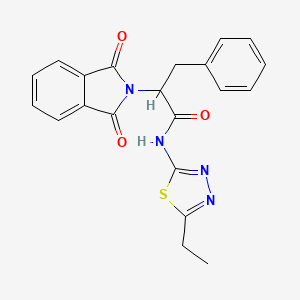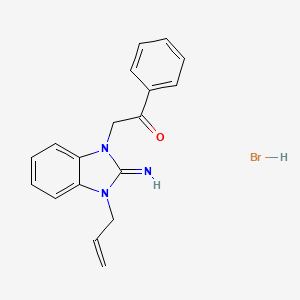
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as TBB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBB belongs to the family of pyrimidinetrione derivatives and is known for its ability to inhibit protein phosphatase 2A (PP2A) activity, a critical regulatory enzyme involved in various cellular processes.
作用机制
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's mechanism of action involves the inhibition of PP2A activity, which leads to the activation of various signaling pathways involved in cellular processes such as cell growth, differentiation, and apoptosis. PP2A is known to be dysregulated in various diseases, including cancer and Alzheimer's disease, making 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione a potential therapeutic agent for these conditions.
Biochemical and physiological effects:
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's inhibition of PP2A activity can lead to various biochemical and physiological effects, including the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce autophagy, a cellular process involved in the degradation of damaged proteins and organelles.
实验室实验的优点和局限性
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's ability to inhibit PP2A activity makes it a valuable tool for studying the role of this enzyme in various cellular processes and diseases. However, 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's potency and specificity for PP2A inhibition can vary depending on the experimental conditions, making it important to carefully optimize the concentration and duration of treatment.
未来方向
There are several future directions for 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione research, including the development of more potent and specific PP2A inhibitors. 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's potential therapeutic applications in cancer, Alzheimer's disease, and viral infections also warrant further investigation. Additionally, the role of 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in autophagy and other cellular processes should be explored to better understand its mechanisms of action.
合成方法
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process involving the reaction of 4-tert-butylbenzaldehyde with ethyl acetoacetate, followed by cyclization and condensation with urea. The final product is obtained through crystallization and purification.
科学研究应用
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and viral infections. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In Alzheimer's disease, 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to reduce the accumulation of amyloid-beta plaques, which are associated with the disease's progression. 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the replication of hepatitis C virus, making it a potential antiviral agent.
属性
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-5-15-8-12-18(13-9-15)25-21(27)19(20(26)24-22(25)28)14-16-6-10-17(11-7-16)23(2,3)4/h6-14H,5H2,1-4H3,(H,24,26,28)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSPBLQBAGHHGP-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)(C)C)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5070215.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B5070222.png)
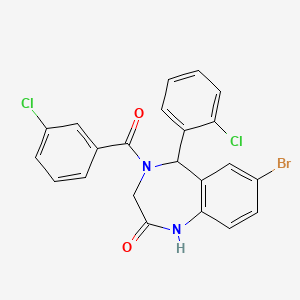
![2-{1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxo-3-azetidinyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5070234.png)
![methyl 4-{[({1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]methyl}benzoate](/img/structure/B5070241.png)
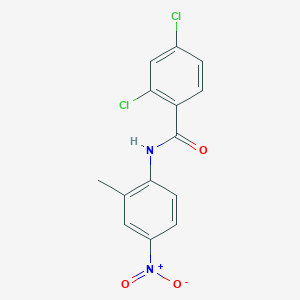
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5070266.png)
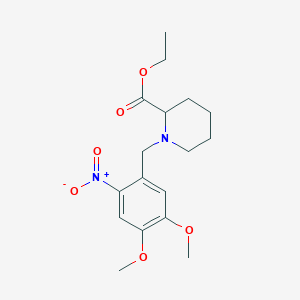
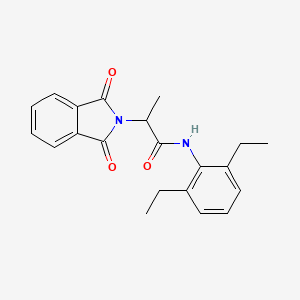
![4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5070283.png)
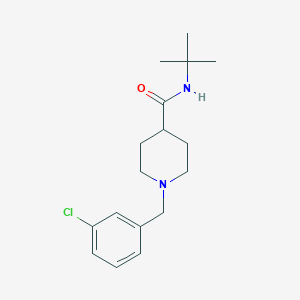
![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070305.png)
